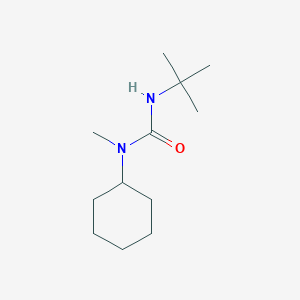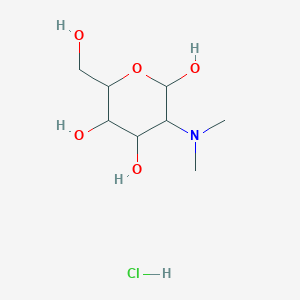
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is a chemical compound with the molecular formula C8H18ClNO5. It is a rare and unique chemical often used in early discovery research . This compound is known for its distinctive structure, which includes a tetrahydro-pyran ring substituted with dimethylamino and hydroxymethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol under microwave heating. This one-pot microwave-assisted reaction is completed in 5 minutes with a 90% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to equipment and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3-Amino-6-aminomethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3,4-Diamino-6-hydroxymethyl-tetrahydro-pyran-2,5-diol, dihydrochloride
Uniqueness
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxymethyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and development.
Propiedades
Número CAS |
7474-60-4 |
|---|---|
Fórmula molecular |
C8H18ClNO5 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
3-(dimethylamino)-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)5-7(12)6(11)4(3-10)14-8(5)13;/h4-8,10-13H,3H2,1-2H3;1H |
Clave InChI |
OQJVVDYHJWJDAR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C(C(C(OC1O)CO)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





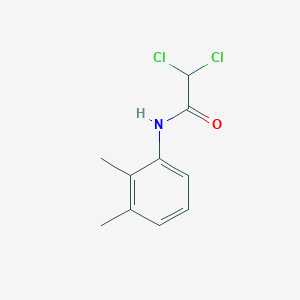

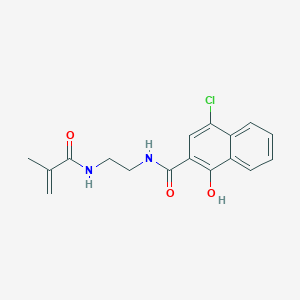
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
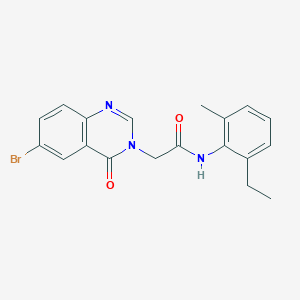
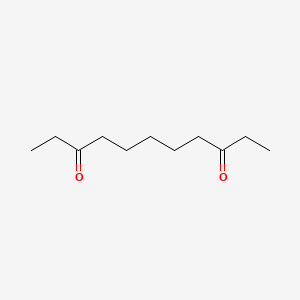
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
